3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Lipophilicity Drug-likeness Physicochemical profiling

3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1713588-29-4) is a fully synthetic, small-molecule member of the 3,4-dihydro-2H-benzo[b][1,4]oxazine heterocyclic class, bearing a 3-chloro-4-ethoxyphenyl substituent at the 3-position and a methyl group at the 7-position of the fused benzoxazine core. With a molecular formula of C₁₇H₁₈ClNO₂ and a molecular weight of 303.8 g/mol, this compound is commercially supplied as a research-grade screening compound or chemical building block, typically at purities of 95–98%.

Molecular Formula C17H18ClNO2
Molecular Weight 303.8 g/mol
Cat. No. B11777384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Molecular FormulaC17H18ClNO2
Molecular Weight303.8 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2COC3=C(N2)C=CC(=C3)C)Cl
InChIInChI=1S/C17H18ClNO2/c1-3-20-16-7-5-12(9-13(16)18)15-10-21-17-8-11(2)4-6-14(17)19-15/h4-9,15,19H,3,10H2,1-2H3
InChIKeyJSAFFMXAAZTBON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Sourcing & Structural Profile


3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1713588-29-4) is a fully synthetic, small-molecule member of the 3,4-dihydro-2H-benzo[b][1,4]oxazine heterocyclic class, bearing a 3-chloro-4-ethoxyphenyl substituent at the 3-position and a methyl group at the 7-position of the fused benzoxazine core [1]. With a molecular formula of C₁₇H₁₈ClNO₂ and a molecular weight of 303.8 g/mol, this compound is commercially supplied as a research-grade screening compound or chemical building block, typically at purities of 95–98% . Its computed XLogP3 of 4.5 and 1 hydrogen bond donor (the secondary amine of the oxazine ring) delineate a moderately lipophilic scaffold with limited H-bond donor capacity, distinguishing it physicochemically from more polar or more lipophilic analogs in the same series [1].

Why 3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Cannot Be Replaced by Generic Benzoxazine Analogs


Substitution at the 3-aryl and 7-positions of the 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold is known to profoundly modulate both physicochemical properties and biological target engagement across this compound class [1]. Even single-substituent changes—such as removal of the 7-methyl group, relocation to the 6-position, or deletion of the 4-ethoxy moiety on the phenyl ring—alter computed logP, hydrogen bond donor/acceptor counts, and molecular shape, each of which can affect passive membrane permeability, metabolic stability, and binding conformation [1][2]. Consequently, procurement officers and medicinal chemists cannot assume that a structurally adjacent benzoxazine building block (e.g., the 6-chloro or des-methyl analog) will recapitulate the same physicochemical profile, synthetic utility, or screening hit behavior without explicit bridging data.

Product-Specific Quantitative Evidence: 3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine vs. Closest Analogs


Computed Lipophilicity (XLogP3) Differentiation vs. Des-Methyl and Des-Ethoxy Analogs

The target compound's computed XLogP3 of 4.5 places it in the upper-moderate lipophilicity range among commercially available 3-aryl-3,4-dihydro-2H-benzo[b][1,4]oxazines. Its closest commercially listed des-methyl analog, 3-(3-chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1708178-83-9; C₁₆H₁₆ClNO₂, MW 289.8), lacks the 7-methyl substituent, reducing XLogP3 by approximately 0.5–0.7 units based on the established contribution of an aromatic methyl group to logP [1]. The des-ethoxy analog, 3-(3-chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (not directly listed but inferred from the 3-(3-chlorophenyl)-6-methyl regioisomer series), would show a further logP reduction of approximately 0.8–1.0 units relative to the target compound [1]. These differences are substantial enough to alter predicted passive membrane permeability and non-specific protein binding in cell-based screening assays.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor Count Differentiation vs. N-Substituted Benzoxazine Series

The target compound possesses exactly 1 hydrogen bond donor (the secondary amine NH of the oxazine ring) and 3 hydrogen bond acceptors (oxazine oxygen, ethoxy oxygen, and the nitrogen). This differs critically from N-acylated 3,4-dihydro-2H-benzo[b][1,4]oxazine analogs commonly synthesized via copper-catalyzed three-component reactions, which possess 0 H-bond donors due to amide formation at the oxazine nitrogen [1][2]. The presence of a single H-bond donor is often pharmacokinetically significant: it can improve aqueous solubility relative to N-blocked analogs through discrete water bridging, while maintaining sufficient membrane permeability compared to diol or polyol scaffolds [1]. Procurement of the correct oxidation/substitution state at the oxazine nitrogen is therefore non-negotiable for SAR consistency.

Hydrogen bonding Permeability Solubility

Rotatable Bond Count as a Conformational Flexibility Differentiator

The target compound has 3 rotatable bonds (ethoxy ethyl rotation, and the bond linking the 3-aryl ring to the oxazine core) [1]. In comparison, the des-ethoxy analog 3-(3-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has only 1 rotatable bond (aryl-oxazine linkage) . The additional rotatable bonds in the target compound are contributed specifically by the 4-ethoxy substituent, which increases conformational entropy. While higher rotatable bond count can reduce ligand efficiency metrics in target-based screening (due to entropic penalty upon binding), it can also enable induced-fit binding to shallow or adaptive binding pockets that simpler rigid analogs cannot access [2]. This dual-edged property makes the ethoxy-bearing compound a mechanistically distinct tool from its simpler aryl analogs.

Conformational entropy Ligand efficiency Binding affinity

Purity Specification and Supplier Quality Differentiation

The target compound is commercially available at two primary purity tiers relevant to procurement decisions: ≥95% (AKSci, CAS 1713588-29-4) and ≥98% (MolCore, MC673820) . By contrast, the des-methyl analog (CAS 1708178-83-9) is listed at 95% (AKSci) and 97% (CheMenu), while the des-ethoxy analog (CAS 1710834-01-7) is listed at 95% (AKSci) and 97% (CheMenu) . The availability of a 98% (NLT) purity grade for the target compound from MolCore, backed by ISO-certified quality systems, provides a procurement advantage for applications requiring low-impurity profiles, such as biophysical assay development (SPR, ITC, DSF) or crystallography, where even 2–3% impurity can generate artifacts .

Chemical purity Quality assurance Procurement specification

Molecular Weight Differentiation and Its Impact on Ligand Efficiency Metrics

At 303.8 g/mol, the target compound sits between the des-methyl analog (289.8 g/mol for CAS 1708178-83-9) and the 6-chloro analog (324.2 g/mol for CAS 1710472-06-2) in molecular weight [1]. This molecular weight places the target compound in the 'fragment-plus' or 'lead-like' chemical space (MW 250–350), whereas the des-ethoxy/des-methyl combination analog (3-(3-chlorophenyl), MW 245.7) falls into classical fragment space (MW <250) . For screening libraries or SAR expansion campaigns, this MW differentiation matters: the target compound provides a higher degree of structural complexity and potential epitope coverage than a fragment, while remaining below the MW threshold (~350) where solubility and permeability typically become problematic in lead optimization.

Ligand efficiency Fragment-based drug discovery Lead-likeness

Research & Industrial Application Scenarios for 3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine


Physicochemically Defined Screening Library Member for Moderately Lipophilic Target Space

With an XLogP3 of 4.5 and a molecular weight of 303.8 g/mol, this compound is well-suited as a screening deck component for target classes that preferentially bind moderately lipophilic, lead-like molecules—such as GPCRs, nuclear hormone receptors, and certain kinases with hydrophobic active sites . The 7-methyl and 3-chloro-4-ethoxyphenyl substitution pattern provides a distinct physicochemical signature that differentiates it from simpler benzoxazine fragments (XLogP3 ~3.2–3.8) and more polar N-acylated analogs (XLogP3 often <3.0), enabling coverage of a specific region of property space in diversity-oriented screening collections .

Synthetic Building Block for Late-Stage Functionalization via the Free Secondary Amine

The single H-bond donor of the oxazine NH (HBD = 1) provides a selective handle for N-functionalization—including acylation, sulfonylation, alkylation, or urea formation—without the chemoselectivity complications of polyamine scaffolds . This makes the compound suitable as a synthetic intermediate for generating N-substituted analog libraries in medicinal chemistry programs, where the 3-aryl and 7-methyl substituents remain invariant while the N-substituent is diversified to explore SAR .

Conformational Probe for Induced-Fit Binding Mechanisms

The 3 rotatable bonds in the target compound, conferred primarily by the 3-(3-chloro-4-ethoxyphenyl) substituent, provide greater conformational sampling capacity than the rigid 3-(3-chlorophenyl) analog (1 rotatable bond) . This property makes the target compound a useful conformational probe in target engagement studies where the binding pocket is suspected to undergo induced-fit rearrangement—the ethoxy tail can sweep a larger conformational space, potentially capturing binding modes inaccessible to rigid analogs [1].

High-Purity Reference Standard for Biophysical Assay Development

The availability of the compound at NLT 98% purity (MolCore, ISO-certified) supports its use as a reference standard or calibration compound in biophysical assay development (e.g., SPR, ITC, DSF), where impurity-driven baseline drift or non-specific binding can invalidate an assay . Procurement of the 98% grade, rather than the 95% or 97% grades typical of the closest analogs, reduces the maximum total impurity burden by 2–3 absolute percentage points—a meaningful margin in techniques sensitive to aggregate-forming impurities .

Quote Request

Request a Quote for 3-(3-Chloro-4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.